molecular formula C19H29N3O4S B2896886 N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)cyclopentanecarboxamide CAS No. 897619-11-3

N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)cyclopentanecarboxamide

Cat. No.: B2896886
CAS No.: 897619-11-3
M. Wt: 395.52
InChI Key: NBQLYVPKCAPNHY-UHFFFAOYSA-N
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Description

The compound N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)cyclopentanecarboxamide is a synthetic molecule featuring a cyclopentanecarboxamide core linked via a sulfonylethyl chain to a 4-methoxyphenyl-substituted piperazine ring.

Properties

IUPAC Name

N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylethyl]cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3O4S/c1-26-18-8-6-17(7-9-18)21-11-13-22(14-12-21)27(24,25)15-10-20-19(23)16-4-2-3-5-16/h6-9,16H,2-5,10-15H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBQLYVPKCAPNHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)CCNC(=O)C3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)cyclopentanecarboxamide, often referred to in research as C224-1705, is a compound of significant interest due to its potential biological activities, particularly in the context of neuropharmacology and receptor interactions. This article explores its biological activity, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C23H32N4O4S2C_{23}H_{32}N_{4}O_{4}S_{2}, and its IUPAC name is N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide. The structure includes a piperazine ring, which is commonly associated with various pharmacological activities.

Research indicates that compounds similar to C224-1705 exhibit selective receptor antagonism. For instance, related compounds have shown high affinity for serotonin receptors (5-HT1A) and dopamine receptors (D3R), suggesting that C224-1705 may also interact with these targets. Specifically, studies have demonstrated that related piperazine derivatives can modulate neurotransmitter systems, influencing behaviors associated with anxiety and depression.

Biological Activity Overview

The biological activity of C224-1705 can be summarized as follows:

Activity Details
Receptor Interaction Potential antagonist for 5-HT1A and D3 receptors
Neuropharmacological May influence mood and anxiety-related behaviors
Antidepressant Activity Related compounds have shown efficacy in preclinical models for depression

Case Studies and Research Findings

  • Serotonin Receptor Modulation :
    • A study examining the effects of similar piperazine derivatives on 5-HT1A receptors reported that these compounds could significantly alter the firing rate of serotonergic neurons in the dorsal raphe nucleus (DRN), indicating potential antidepressant effects .
    • The antagonist properties of related compounds were highlighted with an IC50 value of approximately 0.95nM0.95\,nM, demonstrating potent inhibition against serotonin-mediated responses .
  • Dopamine Receptor Selectivity :
    • Research on D3 receptor-selective ligands has shown that modifications to the piperazine structure can enhance binding affinity and selectivity. For instance, a related compound demonstrated a KiK_i value of 0.39nM0.39\,nM for D3R, showcasing how structural variations can impact receptor interactions .
  • Pharmacokinetics :
    • Investigations into the pharmacokinetic properties of similar compounds indicate that they may be substrates for efflux transporters in the brain, which can affect their bioavailability and therapeutic efficacy . This aspect is crucial for understanding their potential clinical applications.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound’s structural analogs can be categorized based on piperazine substituents, linking groups, and carboxamide variations. Below is a comparative analysis using data from structurally related molecules.

Key Structural Features and Pharmacological Implications

Compound Name Piperazine Substituent Linking Group Carboxamide/Amide Group Reported Receptor Affinity/Activity References
Target Compound 4-Methoxyphenyl Ethyl sulfonyl Cyclopentanecarboxamide Not reported N/A
N-(4-(4-(2-Methoxyphenyl)piperazin-1-yl)-butyl)-heterobiarylcarboxamide 2-Methoxyphenyl Butyl chain Heterobiarylcarboxamide High affinity, enantioselective D3 receptor antagonism
N-(4-phenoxyphenyl)-2-(4-pyridin-2-ylpiperazin-1-yl)acetamide Pyridin-2-yl Acetamide Phenoxyphenyl Supplier data only; no activity reported
Piperazine Substituent Position
  • 2-Methoxyphenyl () : Ortho-substitution in piperazine derivatives is associated with D3 receptor selectivity and enantioselectivity, as seen in D3 antagonists .
Linking Group Differences
  • Ethyl Sulfonyl (Target) : The sulfonyl group introduces polarity and hydrogen-bonding capacity, which may improve solubility but reduce blood-brain barrier penetration compared to alkyl chains.
  • Butyl Chain () : Longer alkyl chains (e.g., butyl) in piperazine-linked compounds can enhance lipophilicity and CNS penetration, critical for D3 receptor targeting .
Carboxamide Group Variations
  • Cyclopentanecarboxamide (Target) : The cyclopentane ring adds rigidity and lipophilicity, which could prolong metabolic stability but reduce aqueous solubility.
  • Heterobiarylcarboxamide () : Heteroaromatic groups (e.g., pyridine, thiazole) in compounds are designed to optimize receptor-ligand interactions, contributing to high D3 affinity .

Hypothesized Pharmacokinetic and Pharmacodynamic Profiles

  • Target Compound : The sulfonyl-ethyl linker and cyclopentane group may result in moderate metabolic stability and intermediate lipophilicity. Its 4-methoxyphenyl piperazine moiety suggests possible 5-HT1A/2A or D2/D3 receptor interactions, though this requires experimental validation.
  • Compounds: The butyl-linked 2-methoxyphenyl piperazines exhibit nanomolar affinity for D3 receptors, with enantioselectivity attributed to chiral centers in the linking chain .

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